molecular formula C21H20BrN3O2 B10865861 1-(4-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(4-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B10865861
M. Wt: 426.3 g/mol
InChI Key: AQDDUKJWFBQPCA-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a bromophenyl group, an indole moiety, and a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the bromophenyl and indole groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.

Comparison with Similar Compounds

1-(4-bromophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione: This compound features a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.

    1-(4-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione:

    1-(4-methylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione: The methylphenyl group may impart different steric and electronic effects compared to the bromophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H20BrN3O2/c1-13-2-7-18-17(10-13)14(12-24-18)8-9-23-19-11-20(26)25(21(19)27)16-5-3-15(22)4-6-16/h2-7,10,12,19,23-24H,8-9,11H2,1H3

InChI Key

AQDDUKJWFBQPCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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